Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is systematically named according to IUPAC guidelines as ethyl 1-[(3-bromophenyl)methyl]-1H-pyrazole-4-carboxylate . This nomenclature reflects the compound’s core pyrazole ring substituted at the N1 position with a 3-bromobenzyl group and at the C4 position with an ethyl ester moiety.

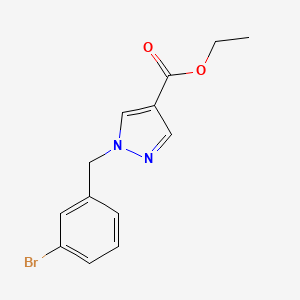

The structural representation (Figure 1) highlights:

- A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms).

- A 3-bromobenzyl group (-CH₂-C₆H₄-Br) attached to the N1 position.

- An ethyl ester (-COOCH₂CH₃) at the C4 position.

Key structural identifiers :

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

Table 1: Alternative Names and Registry Identifiers

Additional designations include:

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₃BrN₂O₂ corresponds to a calculated molecular weight of 309.16 g/mol (Table 2).

Table 2: Elemental Composition and Weight Contribution

| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 13 | 1.008 | 13.10 |

| Br | 1 | 79.904 | 79.904 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| Total | 309.16 |

The bromine atom contributes ~25.9% of the total molecular mass, underscoring its significant role in the compound’s physicochemical properties. The ethyl ester and benzyl substituents collectively account for the remaining mass distribution.

Properties

IUPAC Name |

ethyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-4-3-5-12(14)6-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDHFBTYMYEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Derivatives

The key step in the synthesis is the N-alkylation of the pyrazole ring with 3-bromobenzyl halide. This is typically carried out under basic conditions to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.

- Reagents and Conditions : Pyrazole-4-carboxylate ester (ethyl or methyl) is reacted with 3-bromobenzyl bromide or chloride in the presence of a base such as cesium carbonate or potassium carbonate.

- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

- Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures (e.g., 50–80 °C) to optimize yield.

An example from literature shows the use of cesium carbonate in DMSO at low temperatures (e.g., -20 °C) for related pyrazole alkylations, followed by purification via flash chromatography.

Pyrazole Ring Construction via Hydrazine and Enone Precursors

Alternative synthetic routes involve the construction of the pyrazole ring from hydrazine derivatives and trichloromethyl enones or similar electrophilic intermediates.

- Regioselective Synthesis : Using arylhydrazine hydrochlorides with trichloromethyl enones can afford 1-substituted pyrazoles with carboxylate groups at specific positions.

- Reaction Conditions : The reaction is typically performed in alcohol solvents under reflux for extended periods (e.g., 16 hours), followed by chromatographic purification.

- Yields : Moderate to excellent yields (37–97%) have been reported depending on substituents and conditions.

Such methods are adaptable for preparing pyrazole derivatives with various substitutions, including bromobenzyl groups after further functionalization.

Esterification and Functional Group Transformations

If the pyrazole carboxylic acid derivative is prepared first, esterification to the ethyl ester is achieved via:

- Acid-catalyzed esterification using ethanol and strong acids (e.g., sulfuric acid).

- Alternatively, direct use of ethyl ester starting materials in pyrazole ring formation.

Industrial and Large-Scale Synthesis Considerations

- Scale-Up : Industrial production may employ automated reactors and continuous flow systems to improve efficiency and reproducibility.

- Catalysts and Oxidizing Agents : Oxidizing agents such as potassium persulfate have been used in related pyrazole syntheses to facilitate ring closure or substitution steps.

- Quality Control : Strict control of reaction parameters (temperature, reagent equivalents, solvent purity) is essential to obtain high-purity product suitable for research applications.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Purification : Flash chromatography on silica gel using cyclohexane/ethyl acetate mixtures is standard for isolating the pure compound.

- Spectroscopic Characterization : 1H NMR spectra typically show characteristic pyrazole proton signals and aromatic protons from the bromobenzyl group.

- Regioselectivity : The position of substitution on the pyrazole ring (N1 vs. C3 or C5) is controlled by choice of hydrazine derivative and reaction conditions.

- Yields : Quantitative yields have been reported for alkylation steps under optimized conditions.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

-

Conditions :

-

Acidic hydrolysis : Concentrated HCl (6N), reflux (110°C, 24 h).

-

Basic hydrolysis : NaOH (2M) in aqueous ethanol (50%), reflux (4–6 h).

-

Nucleophilic Aromatic Substitution at the Bromobenzyl Group

The bromine atom in the 3-bromobenzyl group serves as an electrophilic site for cross-coupling reactions.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of a palladium catalyst enables the introduction of aryl groups:

| Reagent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 78 | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Na₂CO₃ | THF | 82 |

This reaction retains the pyrazole core while diversifying the benzyl substituent.

Transesterification Reactions

The ethyl ester group can be exchanged with other alcohols to form new esters:

-

Example : Reaction with methanol under acidic conditions (H₂SO₄, 60°C, 12 h) produces methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate in 89% yield .

-

Kinetic Selectivity : Bulkier alcohols (e.g., isopropyl) require longer reaction times (24–48 h) but achieve comparable yields .

Condensation Reactions

The carboxylate group participates in condensations to form amides or hydrazides:

Amide Formation

Reaction with primary amines (e.g., benzylamine) in the presence of DCC (dicyclohexylcarbodiimide):

| Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DCM | 25 | 75 | |

| Cyclohexylamine | THF | 40 | 68 |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective electrophilic substitution. The 3-bromobenzyl group directs substitution to the C-5 position due to steric and electronic effects .

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 h.

-

Product : 5-Nitro-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate (yield: 62%) .

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH₄:

-

Conditions : LiAlH₄ (2 equiv.), dry THF, 0°C → rt (4 h).

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:

| Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | CuI, 80°C, 12 h | Pyrazolo[1,5-a]pyrimidine derivative | 58 |

Photochemical Reactions

UV irradiation (254 nm) in the presence of iodine induces C–Br bond cleavage, forming a benzyl radical intermediate. This radical can dimerize or react with scavengers like TEMPO.

Key Structural Influences on Reactivity

-

Bromine Atom : Enhances electrophilicity for cross-coupling and directs substitution patterns .

-

Ethyl Ester : Provides a versatile handle for hydrolysis, transesterification, and condensations .

-

Pyrazole Ring : Stabilizes charges through aromaticity, enabling electrophilic substitutions and cycloadditions .

Scientific Research Applications

Biological Activities

The pyrazole ring system is known for its diverse biological properties. Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has been studied for several pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives often exhibit potent antimicrobial properties. Research indicates that compounds with similar structures demonstrate efficacy against various bacteria and fungi, suggesting potential applications in treating infections .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The initial step usually involves the condensation of an appropriate hydrazine derivative with a suitable carbonyl compound to form the pyrazole core.

- Bromination : The introduction of the bromobenzyl group can be achieved through electrophilic aromatic substitution, where bromobenzyl bromide reacts with the pyrazole intermediate under basic conditions.

- Carboxylation : The final step often involves esterification or direct carboxylation to introduce the carboxylic acid functionality at the 4-position of the pyrazole ring .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. These findings support further development as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromobenzyl group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences:

- Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate : The 3-bromobenzyl group introduces steric bulk and electronic effects due to bromine’s electronegativity.

- Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe3) : A hydroxypentyl group and trifluoromethylphenyl ureido moiety confer anti-angiogenic activity .

Key Observations :

- The target compound’s synthesis via alkylation aligns with methods for quinoxaline derivatives , but yields are comparable to radical-mediated approaches (e.g., 80% for compound 11 ).

- Bromobenzyl substitution requires careful optimization due to steric hindrance, unlike smaller substituents (e.g., methyl or hydroxyalkyl groups).

Inhibitory Properties:

- GeGe3 : Inhibits HUVEC migration (IC₅₀ ~1 µM) via anti-angiogenic mechanisms .

- Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)-1H-pyrazole-4-carboxylate (1) : Acts as a carbonic anhydrase inhibitor (Ki < 100 nM) .

Reactivity and Functionalization:

- The bromine atom in the target compound enables Suzuki-Miyaura or Ullmann couplings, unlike non-halogenated derivatives (e.g., GeGe3) .

- Quinoxaline-based pyrazole esters (e.g., 3a–3s) show scalability for industrial applications, but bromobenzyl derivatives may require specialized purification .

Physicochemical Properties

Key Observations :

Structural and Crystallographic Insights

- Crystal Packing: Compounds like ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate exhibit hydrogen-bonding networks involving amino and carboxylate groups . The bromobenzyl group in the target compound may disrupt such interactions, favoring π-stacking or halogen bonding .

- Hirshfeld Surface Analysis: Used for derivatives like 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid to quantify intermolecular contacts . Similar studies could elucidate the bromobenzyl derivative’s packing behavior.

Biological Activity

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant interest due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antibacterial, anticancer, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromobenzyl group attached to the pyrazole core, which is crucial for its biological interactions.

Antibacterial Activity

Research has shown that pyrazole derivatives exhibit significant antibacterial properties. This compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating its effectiveness against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicate that this compound exhibits promising anticancer activity, particularly against MCF-7 cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using in vivo models of inflammation. The compound was administered to rats with induced paw edema. The results demonstrated a significant reduction in edema compared to the control group, suggesting potent anti-inflammatory properties.

Case Study 1: Antibacterial Efficacy

A study conducted by Wang et al. (2018) explored the antibacterial efficacy of various pyrazole derivatives, including this compound. The study found that the compound effectively inhibited the growth of Staphylococcus aureus and demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers investigated the mechanism of action of this compound on cancer cells. The study revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate?

Answer: The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting hydrazine derivatives with β-keto esters. For example:

- Procedure : Ethyl 3-(3-bromophenyl)-3-oxopropanoate reacts with hydrazine derivatives in ethanol under reflux. Purification is achieved via flash column chromatography (DCM:MeOH gradient) to isolate the product as a yellowish oil with ~49% yield .

- Key reagents : β-keto esters, hydrazine derivatives, and polar aprotic solvents.

- Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of reagents) and temperature (50–80°C) improves efficiency.

Q. How is this compound characterized, and what spectroscopic data are critical?

Answer: Characterization relies on:

- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the 3-bromobenzyl group shows aromatic protons at δ 7.54–7.51 ppm (doublet) and δ 7.17–7.14 ppm (doublet) .

- HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 349.0169, matching calculated values) .

- IR : Peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) confirm functional groups .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Signals/Data | Reference |

|---|---|---|

| ¹H NMR | δ 5.14 (s, 2H, CH₂), δ 4.28 (q, OCH₂) | |

| ¹³C NMR | δ 161.5 (C=O), δ 56.0 (CH₂) | |

| HRMS | m/z 349.0169 [M]+ |

Q. What purification methods are effective for removing common impurities?

Answer:

- Flash chromatography : Use silica gel with gradients of DCM:MeOH (e.g., 0–30% MeOH) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., 87% purity achieved in THF/H₂O systems) .

- Dry-load purification : Adsorption onto Celite before column chromatography minimizes solvent waste .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved for this compound?

Answer: Crystallographic challenges include non-merohedral twinning and disordered groups. Strategies involve:

- SHELXL refinement : Parameter constraints (e.g., ISOR, SIMU) model disordered atoms. For example, SHELXL achieved R₁ = 0.068 for a related pyrazole derivative .

- Twinning analysis : Tools like TWINABS deconvolute overlapping reflections in non-merohedral twins (e.g., minor twin component contribution = 0.488) .

- Hydrogen bonding networks : Intermolecular H-bonds (e.g., N–H···O) stabilize crystal packing and guide disorder resolution .

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁ | |

| R₁ factor | 0.068 | |

| Twin fraction | 0.488(1) |

Q. How can reaction yields be optimized in multi-step syntheses?

Answer:

- Catalyst selection : Ru-complexes (e.g., Ru(dtbbpy)₃₂) enhance decarboxylative coupling efficiency (60–70% yield) .

- Solvent systems : DCE/HFIP (2:1) improves solubility of intermediates .

- Temperature control : Slow warming (0°C → 50°C) prevents side reactions in azide substitutions .

Q. How do structural modifications influence biological activity?

Answer:

- Substitution patterns : The 3-bromobenzyl group enhances steric bulk, affecting kinase inhibition (e.g., p38α MAP kinase vs. cancer-related kinases) .

- Electron-withdrawing groups : Bromine at the meta position increases electrophilicity, improving binding to enzymatic pockets .

- SAR studies : Compare IC₅₀ values of analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-bromobenzyl) .

Q. How are spectroscopic data contradictions (e.g., tautomerism) addressed?

Answer:

- Dynamic NMR : Variable-temperature ¹H NMR identifies tautomeric equilibria (e.g., pyrazole NH shifts at high temps) .

- DFT calculations : Predict dominant tautomers using Gaussian09 at the B3LYP/6-31G(d) level .

- X-ray crystallography : Resolves ambiguity by providing unambiguous bond lengths/angles .

Q. What strategies validate structure-activity relationships (SAR) in kinase inhibition?

Answer:

- Docking simulations : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys53/Glu71 residues) .

- Kinase profiling : Broad-panel assays (e.g., 100+ kinases) identify selectivity trends .

- Crystallographic data : Co-crystal structures (e.g., PDB: 4EY7) reveal binding modes of analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.